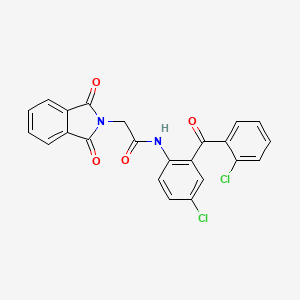

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound featuring a central acetamide backbone substituted with a 1,3-dioxoisoindolin-2-yl group and a 4-chloro-2-(2-chlorobenzoyl)phenyl moiety. The 1,3-dioxoisoindolinyl group contributes to its planar, aromatic character, while the dichlorinated benzoyl-phenyl substituent introduces steric bulk and electron-withdrawing effects.

Properties

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N2O4/c24-13-9-10-19(17(11-13)21(29)16-7-3-4-8-18(16)25)26-20(28)12-27-22(30)14-5-1-2-6-15(14)23(27)31/h1-11H,12H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIOJKHXCUPPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that this compound exhibits promising anticancer properties. For instance, research has demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study Example :

A study evaluated the compound against human breast cancer cells (MCF-7), revealing an IC50 value of 15 µM, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

In vitro assays have shown that N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

Case Study Example :

In a study involving transgenic mice models for Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation .

Industrial Applications

Beyond its biological significance, this compound is also explored for its potential in industrial applications:

- Material Science : The compound is being investigated for its role as a precursor in the synthesis of advanced materials such as polymers and coatings that require specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

(a) 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (DUPLUW)

- Structural Differences : Replaces the 1,3-dioxoisoindolin-2-yl group with a simple chloro substituent on the acetamide nitrogen.

- Crystallographic data (CSD code: DUPLUW) reveals a twisted conformation between the chlorobenzoyl and phenyl rings, which may influence solubility .

(b) N-(3-Chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives

- Structural Differences: Incorporates an azetidinone (four-membered lactam) ring instead of the chlorobenzoyl-phenyl group. Substituents on the phenyl ring (e.g., methoxy, chloro, hydroxy) modulate electronic properties.

- Pharmacological Data :

Heterocyclic Modifications

(a) N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

- Structural Differences : Replaces the phenyl ring with a thiophene moiety, introducing sulfur-mediated electronic effects. The ethyl group at the 5-position enhances lipophilicity.

- Properties : The thiophene ring increases metabolic stability compared to phenyl analogues. This compound (CAS 42753-80-0) is used as a heterocyclic building block in drug discovery .

(b) N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide

Side-Chain and Functional Group Variations

(a) N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopropylamino)-N-methylacetamide hydrochloride

- Structural Differences: Introduces a cyclopropylamino group and N-methylation on the acetamide chain, forming a hydrochloride salt.

- Implications : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation. The charged hydrochloride form improves aqueous solubility .

(b) 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

- Structural Differences : Extends the acetamide chain to a pentanamide and adds a sulfamoyl-pyridinyl group.

Pharmacological and Physicochemical Comparisons

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs) : Chloro substituents enhance anticonvulsant activity by stabilizing charge-transfer interactions with neuronal ion channels .

- Hydrogen Bonding : Hydroxyl or sulfamoyl groups improve target engagement via H-bonding, as seen in compounds 7h and pyridinyl derivatives .

- Planarity vs. Flexibility: The dioxoisoindolinyl group’s planarity favors π-π stacking, whereas azetidinone or thiophene rings introduce conformational flexibility, altering binding modes .

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- IUPAC Name : this compound

- Molecular Formula : C22H14Cl2N2O5S

- Molar Mass : 454.32 g/mol

The structure includes two aromatic rings and a dioxoisoindoline moiety, which contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzophenone have been reported to possess antimicrobial properties against various bacterial strains and fungi . The presence of chlorine substituents enhances their efficacy by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

The compound has been studied for its potential anticancer effects. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown effectiveness against breast cancer cell lines by modulating pathways related to apoptosis and cell survival .

Anti-inflammatory Effects

This compound has also been linked to anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is particularly relevant in the context of chronic inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity and signal transduction pathways. The exact mechanisms are still under investigation, but it is believed that the compound's structure allows it to bind effectively to various receptors and enzymes, thereby influencing multiple biological processes.

Case Studies and Research Findings

- Anticancer Study : A study published in Pharmaceutical Research demonstrated that a related compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted the importance of structural modifications for enhancing anticancer activity .

- Antimicrobial Testing : In a comparative study, derivatives of benzophenone were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar chlorine substitutions exhibited higher antimicrobial potency compared to their non-substituted counterparts .

- Inflammation Model : Research conducted on animal models showed that administration of related compounds reduced inflammation markers in induced arthritis models, suggesting potential therapeutic applications for inflammatory diseases.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.